Cas no 1156962-93-4 (4-chloro-2-(pentylamino)benzonitrile)

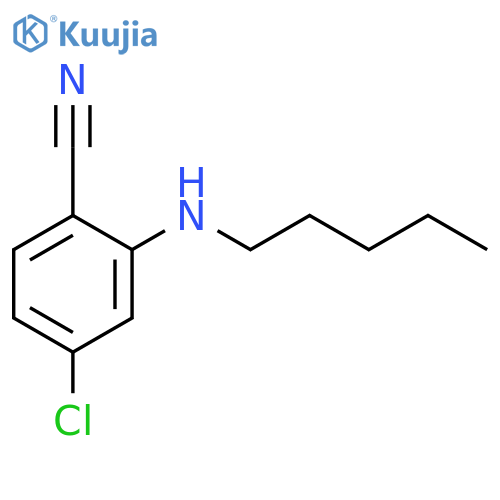

1156962-93-4 structure

商品名:4-chloro-2-(pentylamino)benzonitrile

4-chloro-2-(pentylamino)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 4-chloro-2-(pentylamino)-

- 4-chloro-2-(pentylamino)benzonitrile

-

- インチ: 1S/C12H15ClN2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3

- InChIKey: LJLJQRDSDZYVGT-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(Cl)C=C1NCCCCC

4-chloro-2-(pentylamino)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166805-2.5g |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-166805-5.0g |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 5g |

$2110.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375990-100mg |

4-Chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 95% | 100mg |

¥13824.00 | 2024-08-09 | |

| Enamine | EN300-166805-0.05g |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 0.05g |

$612.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375990-250mg |

4-Chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 95% | 250mg |

¥15678.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375990-500mg |

4-Chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 95% | 500mg |

¥15093.00 | 2024-08-09 | |

| Enamine | EN300-166805-500mg |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 500mg |

$397.0 | 2023-09-21 | ||

| Enamine | EN300-166805-1000mg |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 1000mg |

$414.0 | 2023-09-21 | ||

| Enamine | EN300-166805-10000mg |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 10000mg |

$1778.0 | 2023-09-21 | ||

| Enamine | EN300-166805-2500mg |

4-chloro-2-(pentylamino)benzonitrile |

1156962-93-4 | 2500mg |

$810.0 | 2023-09-21 |

4-chloro-2-(pentylamino)benzonitrile 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1156962-93-4 (4-chloro-2-(pentylamino)benzonitrile) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1156962-93-4)4-chloro-2-(pentylamino)benzonitrile

清らかである:99%/99%

はかる:5g/1g

価格 ($):1227.0/422.0